Stereospecific Discrimination in Eukaryotic Microsomal Protein Incorporation: D-Leucine-1-14C vs. L-Leucine-1-14C
In a direct head-to-head study using rat liver microsomal preparations, Negishi and Omura (1972) compared the incorporation kinetics of 1-¹⁴C-D-leucine, 1-¹⁴C-L-leucine, and 1-¹⁴C-DL-leucine. Radioactivity from 1-¹⁴C-D-leucine was incorporated into microsomal proteins, but at a rate substantially slower than that observed for the L-isomer. Critically, the incorporation time course of the racemic 1-¹⁴C-DL-leucine was fully explained by the additive contributions of the individual D- and L-enantiomers, confirming that each enantiomer labels proteins through kinetically distinct, non-interchangeable pathways. Upon acid hydrolysis of proteins labeled with 1-¹⁴C-D-leucine, nearly all recovered radioactivity co-eluted with authentic leucine, demonstrating that the D-enantiomer is incorporated intact rather than being first converted to the L-form [1]. This finding is essential for experimental designs requiring unambiguous tracking of D-amino acid incorporation into polypeptide chains without metabolic scrambling.
| Evidence Dimension | Rate of ¹⁴C incorporation into rat liver microsomal membrane proteins |
|---|---|
| Target Compound Data | 1-¹⁴C-D-leucine: Incorporation detected but significantly slower than L-isomer; nearly 100% of incorporated radioactivity recovered as leucine upon protein hydrolysis |
| Comparator Or Baseline | 1-¹⁴C-L-leucine: Rapid incorporation; 1-¹⁴C-DL-leucine: Incorporation kinetics equal to additive sum of D- and L-isomer contributions individually |
| Quantified Difference | Incorporation rate qualitatively much slower for D- vs. L-isomer; DL time course = D contribution + L contribution (strict additivity) |
| Conditions | In vivo rat liver microsomal membrane protein labeling; intravenous administration; The Journal of Biochemistry 72(6):1407–1417 (1972) |
Why This Matters
Confirms that D-Leucine-1-14C labels a distinct, stereochemically defined protein pool separate from L-leucine, enabling researchers to discriminate D-amino acid-specific incorporation events—an analytical window unavailable with the L-isomer or racemic tracer.
- [1] Negishi M, Omura T. The Early Stage of Labeling of Microsomal Membrane Proteins in Rat Liver by Radioactive Amino Acids. J Biochem. 1972;72(6):1407-1417. doi:10.1093/oxfordjournals.jbchem.a130034. View Source
